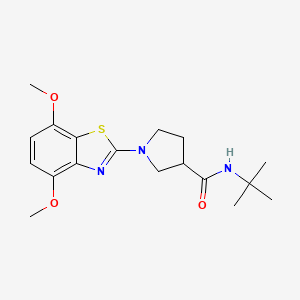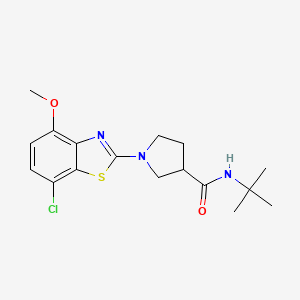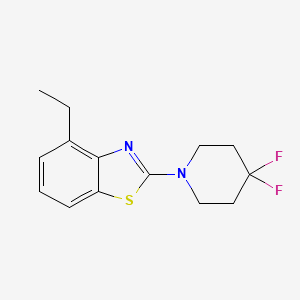![molecular formula C19H22F3N3O B6473606 N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide CAS No. 2640978-09-0](/img/structure/B6473606.png)
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a quinoline ring substituted with a trifluoromethyl group and a pyrrolidine ring
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and its use in drug discovery . The pyrrolidine ring and the trifluoromethyl group are both features of interest in medicinal chemistry, and compounds with these features are often the subject of ongoing research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of an appropriate precursor under acidic conditions to form the quinoline core. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
The pyrrolidine ring is synthesized separately, often through a cyclization reaction involving a suitable amine and a carbonyl compound. The final step involves coupling the quinoline and pyrrolidine moieties through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for certain steps to improve efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline ring and the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) for nucleophilic substitution and various halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and metabolic stability. The quinoline ring can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxylate: Similar structure but with an ester instead of an amide.
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-amine: Similar structure but with an amine group instead of an amide.
Uniqueness
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the amide bond provides additional hydrogen bonding capabilities, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-tert-butyl-1-[7-(trifluoromethyl)quinolin-4-yl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O/c1-18(2,3)24-17(26)12-7-9-25(11-12)16-6-8-23-15-10-13(19(20,21)22)4-5-14(15)16/h4-6,8,10,12H,7,9,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDBWMAJGCIFCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-[4-({1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473539.png)
![2-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6473551.png)
![4-[(3-chlorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473565.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6473571.png)
![5-chloro-N-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-N-methylpyrimidin-2-amine](/img/structure/B6473576.png)
![N-ethyl-6-methyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473583.png)
![N-ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473598.png)


![1-(3,4-dichlorophenyl)-4-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6473611.png)
![2-{4-[2-(4-bromophenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473616.png)
![N-tert-butyl-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6473620.png)
![4-[(3,5-dimethoxyphenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473624.png)
